N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethylindole moiety linked via an ethyl group to a sulfonamide-substituted benzene ring. The benzene ring is further substituted with a methyl group at the 2-position and a nitro group at the 5-position.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-4-7-18-17(10-12)16(14(3)21-18)8-9-20-27(25,26)19-11-15(22(23)24)6-5-13(19)2/h4-7,10-11,20-21H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDCCNMMJWQECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions . Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole and benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that sulfonamide derivatives, including the compound , exhibit promising antitumor activity. Research has shown that these compounds can act as effective inhibitors of tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. For instance, a study reported that sulfonamide complexes demonstrated cytotoxic effects against several cancer cell lines, including HeLa and WM35 .
1.2 Antibacterial Properties
The antibacterial activity of sulfonamide derivatives has been well-documented. The compound has been tested against various bacterial strains, showcasing effectiveness comparable to established antibiotics. The disk diffusion method revealed that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Synthesis of Metal Complexes
2.1 Coordination Chemistry
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide can serve as a ligand in coordination chemistry. The synthesis of metal complexes using this compound has been explored to enhance biological activity and selectivity. For example, copper(II) complexes with sulfonamide ligands have shown significant nuclease activity, indicating their potential in gene therapy applications .
Table 1: Summary of Metal Complexes with Sulfonamide Ligands
| Metal Ion | Complex Type | Biological Activity |
|---|---|---|
| Cu(II) | Sulfonamide Complex | Nuclease activity |
| Ag(I) | Silver-Sulfonamide | Antibacterial properties |
| Zn(II) | Zinc-Sulfonamide | Anticancer potential |
Case Studies and Research Findings
3.1 Case Study: Anticancer Activity
A recent investigation into the anticancer properties of sulfonamide derivatives highlighted the role of this compound in inhibiting tumor growth in vitro and in vivo. The study utilized various assays to assess cell viability and apoptosis induction in cancer cell lines treated with this compound .
3.2 Case Study: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of sulfonamides, including the compound . The results demonstrated that these compounds could effectively inhibit bacterial growth and were particularly potent against resistant strains, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Isoquinoline Sulfonamide Derivatives (H-Series Inhibitors)
The H-series inhibitors (e.g., H-8, H-9) share a sulfonamide core but differ in their aromatic systems. For instance:
- H-8: N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide features an isoquinoline ring instead of an indole, with a methylaminoethyl linker .
- H-9: N-(2-aminoethyl)-5-isoquinolinesulfonamide lacks the indole’s methyl substituents and nitro group but retains the sulfonamide-ethylamine motif .
Key Differences :
- The indole core in the target compound may enhance π-π stacking or hydrophobic interactions compared to the isoquinoline in H-series inhibitors.
Comparison with Indole-Containing Sulfonamides
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
- Structure : This analog replaces the ethyl linker with an acetamide group and introduces a 4-chlorobenzoyl and methoxy group on the indole. The sulfonamide is attached to a 2,5-bis(trifluoromethyl)phenyl ring .
- The acetamide linker may alter conformational flexibility, affecting target binding.
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
- Structure : This compound substitutes the nitro and methyl groups on the benzene ring with methoxy and isopropyl groups, respectively .
- Functional Implications :
- Methoxy and isopropyl groups are less electron-withdrawing than nitro, which may reduce sulfonamide acidity and alter hydrogen-bonding interactions.
- Increased steric bulk from the isopropyl group could hinder binding in sterically sensitive active sites.
Data Analysis of Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- The nitro group in the target compound contributes to moderate lipophilicity (LogP ~2.8), whereas trifluoromethyl groups in Compound 41 drastically increase LogP (~5.1), favoring lipid membrane penetration .
- The methoxy-isopropyl analog has higher LogP (~3.9) than the target compound, suggesting that substituent polarity significantly modulates solubility and bioavailability .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Pseudomonas aeruginosa | 256 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and lung cancer (A549) cells.
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The results suggest that this compound has significant cytotoxic effects on these cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation. Specific studies have suggested that it may interfere with folate synthesis in bacteria and induce oxidative stress in cancer cells.
Case Study 1: Anti-MRSA Activity
A study investigated the activity of various sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). This compound was found to have an MIC value of 16 µg/mL against MRSA strains, indicating potent antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions.
Indole Core Formation : Use Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 2,5-dimethylcyclohexanone) under acidic conditions to form the 2,5-dimethylindole moiety .
Sulfonamide Linkage : React the indole derivative with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Ethylation : Introduce the ethyl spacer via alkylation of the indole nitrogen using ethyl iodide or similar reagents .
- Key Considerations : Monitor reaction conditions (temperature, pH) to avoid nitro-group reduction or indole ring decomposition .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., indole CH3 groups at δ ~2.1–2.5 ppm, sulfonamide SO2 at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C19H21N3O4S) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .
Q. What functional groups influence the compound’s reactivity?
- Methodological Answer :
- Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and target binding.
- Nitro Group : Electron-withdrawing effects stabilize the benzene ring but may participate in redox reactions under harsh conditions .
- Indole Moiety : Aromatic π-stacking and hydrophobic interactions drive biological activity .
- Experimental Confirmation : Use IR spectroscopy to detect N-H stretches (~3350 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group with catalytic residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., nitro group’s electrophilicity) .
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC50 values) .
Q. How do researchers resolve contradictions between experimental and theoretical data?
- Methodological Answer :
- Case Example : If NMR data conflicts with computational predictions (e.g., unexpected splitting of indole protons), re-evaluate solvent effects or tautomeric equilibria .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to resolve ambiguous NOE correlations) .
Q. What experimental designs optimize the compound’s pharmacodynamic profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace nitro with cyano) and test binding affinity via surface plasmon resonance (SPR) .
- Metabolic Stability : Use liver microsomal assays to assess CYP450-mediated degradation and adjust substituents (e.g., para-methoxy groups reduce oxidation) .
Q. How can researchers address challenges in crystallizing the compound for X-ray studies?
- Methodological Answer :
- Co-Crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., caffeine) to enhance lattice stability .
- Cryo-Cooling : Flash-freeze crystals at 100 K to minimize thermal motion and improve diffraction resolution .
Q. What methodologies identify degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.
- Analytical Tools : HPLC-MS/MS detects and quantifies degradation products (e.g., nitro-reduction to amine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

